2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features both fluorinated aromatic and imidazo[1,2-a]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors
Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated aromatic compound reacts with the imidazo[1,2-a]pyridine core.
Aldehyde Functionalization: The final step typically involves formylation reactions, such as the Vilsmeier-Haack reaction, to introduce the aldehyde group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorinated aromatic ring can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic applications.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorinated aromatic ring can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
- 2-(2,4-Difluorophenyl)pyridine
- 2-(3,4-Difluorophenyl)imidazo[1,2-a]pyridine
Uniqueness
2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the specific positioning of the difluorophenyl group and the aldehyde functionality, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups within the imidazo[1,2-a]pyridine scaffold provides a versatile platform for further functionalization and application in various fields.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O/c1-9-2-5-14-18-15(13(8-20)19(14)7-9)10-3-4-11(16)12(17)6-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPYOKPDBHLHRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C=O)C3=CC(=C(C=C3)F)F)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.